Chemical structure and properties of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine
Chemical structure and properties of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine
This guide provides an in-depth technical analysis of 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine , a specialized unsymmetrical diamine scaffold used primarily in medicinal chemistry as a building block for G-protein coupled receptor (GPCR) ligands and ion channel modulators.
Executive Summary
2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine is a bicyclic diamine intermediate characterized by two piperidine rings connected via an ethyl linker. The molecule features a steric "handle" (the 2-methyl group) on the tertiary amine side and a reactive secondary amine on the distal piperidine ring.
This compound serves as a critical privileged scaffold in drug discovery. Its structural architecture—defined by a flexible linker and a specific distance between nitrogen centers—mimics the pharmacophores of various bioactive agents, including sodium channel blockers (e.g., related to Eisai’s neuropathic pain research) and antihistamines. The 2-methyl substituent introduces chirality, allowing researchers to probe stereochemical constraints within binding pockets.
Chemical Identity & Structure
Nomenclature and Classification
-
IUPAC Name: 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine
-
Common Descriptors: Unsymmetric bis-piperidine; 2-Methyl-dipiperidinoethane derivative.
-
Molecular Formula:
-
Molecular Weight: 210.36 g/mol
Structural Analysis
The molecule consists of three distinct domains:
-
The "Head" Group: A 2-methylpiperidine ring.[1][2][3][4] The nitrogen is tertiary, and the adjacent methyl group creates steric bulk, influencing the conformational availability of the nitrogen lone pair.
-
The Linker: An ethyl chain (
) connecting the N-1 of the head group to the C-4 of the tail group. -
The "Tail" Group: A piperidin-4-yl ring containing a secondary amine. This is the functional handle for further derivatization (e.g., amide coupling, reductive amination).
Stereochemistry
The C-2 position of the methylpiperidine ring is a chiral center.
-
Enantiomers: The compound exists as (R)- and (S)-enantiomers.
-
Significance: In biological assays, the (S)-isomer of 2-methylpiperidine derivatives often exhibits distinct binding profiles compared to the (R)-isomer due to the spatial orientation of the methyl group relative to the receptor surface.
Physicochemical Properties[4][5][6]
| Property | Value (Predicted/Experimental) | Context |
| Physical State | Viscous Oil / Low-melting Solid | Typically isolated as a dihydrochloride salt for stability. |
| Boiling Point | ~285–290 °C (at 760 mmHg) | High due to intermolecular H-bonding (secondary amine). |
| pKa (N-1) | ~8.5 | Tertiary amine (sterically hindered). |
| pKa (N-4') | ~10.8 | Secondary amine (highly basic). |
| LogP | 2.1 ± 0.4 | Moderately lipophilic; crosses blood-brain barrier (BBB). |
| Solubility | High in MeOH, DCM, CHCl3 | Free base is lipophilic; salts are water-soluble. |
Synthetic Methodologies
The synthesis of this scaffold typically employs a convergent approach, joining the two piperidine fragments via the ethyl linker. The most robust method is Reductive Amination .
Protocol A: Reductive Amination (Preferred)
This route avoids the formation of quaternary ammonium by-products common in direct alkylation.
Reagents:
-
Amine: 2-Methylpiperidine (Commercial, often racemic or chiral).
-
Aldehyde: N-Boc-4-piperidineacetaldehyde (CAS 120014-32-6).
-
Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.
Step-by-Step Workflow:
-
Imine Formation: Dissolve N-Boc-4-piperidineacetaldehyde (1.0 eq) and 2-methylpiperidine (1.1 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Reduction: Add Sodium triacetoxyborohydride (1.5 eq) and catalytic Acetic Acid (AcOH). Stir at Room Temperature (RT) for 12–16 hours under
. -
Quench & Workup: Quench with saturated
. Extract with DCM. The intermediate is tert-butyl 4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxylate. -
Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) or 4M HCl in Dioxane to remove the Boc group.
-
Free Basing: Neutralize with
to obtain the target diamine.
Protocol B: Nucleophilic Substitution
Used when the aldehyde starting material is unavailable.
-
Alkylation: React 2-methylpiperidine with 4-(2-chloroethyl)piperidine-1-carboxylic acid tert-butyl ester in Acetonitrile (
) with and catalytic . -
Conditions: Reflux for 18–24 hours.
-
Note: This method is prone to elimination side reactions (formation of vinyl piperidine) due to the basicity of 2-methylpiperidine.
Figure 1: Convergent synthesis via reductive amination. The N-Boc protection ensures regioselectivity, preventing polymerization.
Applications in Drug Discovery
Pharmacophore Mapping
This compound is a classic "Linker-Scaffold" .
-
Distance Constraint: The ethyl linker places the two nitrogen atoms approximately 5–6 Å apart. This distance is critical for bidentate binding in GPCRs (e.g., Muscarinic M3, Dopamine D2) and the pore region of ion channels.
-
Steric Probe: The 2-methyl group allows medicinal chemists to probe the "tolerance" of a binding pocket. If the 2-methyl analog retains potency compared to the unsubstituted analog, the pocket is spacious; if potency drops, the pocket is sterically restricted.
Specific Biological Contexts
Based on structural homology and patent literature (e.g., Eisai Co., Ltd. patents on sodium channel blockers):
-
Nav1.7 / Nav1.8 Blockers: Analogs of this structure (often with an aromatic "cap" attached to the secondary amine) inhibit voltage-gated sodium channels, useful for treating neuropathic pain.
-
Sigma Receptor Ligands: The basic amine and lipophilic piperidine rings fit the pharmacophore for Sigma-1 (
) receptors, involved in cellular stress response and neuroprotection. -
Antihistamines: The bipiperidine motif is found in non-sedating H1-antihistamines (e.g., fexofenadine precursors), where the secondary amine is coupled to an aryl group.
Experimental Characterization Protocol
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR ( H-NMR) in
- 0.9–1.1 ppm: Doublet (3H), corresponding to the 2-Methyl group.
-
2.8–3.0 ppm: Multiplets, corresponding to the
-protons of the piperidine rings adjacent to the nitrogen. -
2.3–2.5 ppm: Triplet/Multiplet, corresponding to the
linker protons. -
Diagnostic: The splitting pattern of the methyl doublet confirms the integrity of the 2-methylpiperidine ring.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion:
m/z. -
Fragmentation: High collision energy often yields a fragment at m/z ~98 (2-methylpiperidinium ion) and m/z ~84 (piperidinium ion).
Safety and Handling
-
Hazard Classification: Corrosive / Irritant.
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B) due to high basicity.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to carbamate formation if exposed to atmospheric
. -
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Eisai R&D Management Co., Ltd. (2006). Nitrogen containing heterocyclic compounds and medicines containing the same. US Patent 6,995,144.[5] Link (Describes the synthesis of related 1-benzyl-4-piperidineacetaldehyde intermediates and their reductive amination).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link (Standard protocol for the synthesis of tertiary amines from hindered amines like 2-methylpiperidine).
-
BenchChem. (2024). Synthesis of Piperidine Derivatives: Technical Guide. Link (General methodologies for piperidine linker synthesis).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Methylpiperidine. Link (Precursor properties).
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- 5. US6995144B2 - Nitrogen containing heterocyclic compounds and medicines containing the same - Google Patents [patents.google.com]
